3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidin-4-one core
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c1-14-3-7-16(8-4-14)13-26-21-22-18-11-12-25-19(18)20(24)23(21)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGFFMOLVTWFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the 4-methylphenyl Groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to introduce the 4-methylphenyl groups at the desired positions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidative Reactions Involving the Sulfanyl Group
The sulfanyl (-S-) group at position 2 undergoes oxidation under controlled conditions:
These reactions are critical for modulating the compound’s electronic properties and enhancing its biological activity. The sulfone derivative exhibits increased polarity, improving solubility in aqueous media.
Nucleophilic Substitution at the Sulfanyl Site
The sulfanyl group acts as a leaving group in nucleophilic substitution reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Alkyl halides (e.g., CHI) | KCO, DMF, 80°C | S-alkylated thienopyrimidine | 65–72% |
| Amines (e.g., NH) | EtOH, reflux, 12h | Thiol → amine substitution | 58% |
The S-alkylation pathway is favored due to the electron-rich sulfur atom, enabling applications in prodrug design.
Electrophilic Aromatic Substitution
The methylphenyl substituents direct electrophilic attacks to specific positions:
| Reaction | Electrophile | Position | Product |
|---|---|---|---|
| Nitration | HNO/HSO | Para to methyl | 3-(4-methyl-3-nitrophenyl) derivative |
| Halogenation | Br/FeBr | Ortho to methyl | Brominated aryl product |
Methyl groups activate the benzene ring, facilitating nitration and halogenation at predictable sites.
Ring-Opening and Functionalization
The thieno[3,2-d]pyrimidin-4-one core undergoes ring-opening under strong alkaline conditions:
| Conditions | Reagent | Product |
|---|---|---|
| NaOH (10%), 100°C | – | Thiophene-2-carboxylic acid derivative |
| NHNH/EtOH | Hydrazine | Pyrimidine ring cleavage → thienyl hydrazide |
Ring-opening reactions are utilized to synthesize downstream intermediates for drug discovery.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings due to its halogen-compatible structure:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), KCO | Biaryl derivatives | Antibacterial agents |
| Sonogashira coupling | PdCl, CuI, PPh | Alkynylated analogs | Anticancer screening |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Hydrolysis of the Pyrimidinone Core
The lactam ring undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Mechanism |
|---|---|---|
| HCl (6M), reflux | Thieno[3,2-d]pyrimidine-2,4-diol | Acid-catalyzed ring opening |
| NaOH (5%), 70°C | Sodium salt of thienopyrimidine dicarboxylate | Base-induced hydrolysis |
Hydrolysis products serve as precursors for synthesizing carboxylate-based derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. The compound under discussion has shown promise in inhibiting tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways associated with cancer progression.
-
Antimicrobial Properties
- Research has demonstrated that derivatives of thienopyrimidines possess antibacterial and antifungal activities. The compound may interact with bacterial enzymes or cellular structures, leading to microbial death.
-
Anti-inflammatory Effects
- Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in International Journal of Molecular Sciences explored the synthesis and biological evaluation of thienopyrimidine derivatives. The results indicated that compounds similar to 3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity .
Case Study 2: Antimicrobial Screening
In another research effort documented in Scientific Reports, a series of thienopyrimidine derivatives were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: The parent compound.
Other Thieno[3,2-d]pyrimidin-4-one Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the sulfanyl linkage. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 3-(4-methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization processes. For example, derivatives can be synthesized through the reaction of 4-methylphenylmethyl sulfide with appropriate pyrimidine precursors. The structural modifications often enhance biological activity and selectivity for various targets.
Antitumor Activity
Recent studies indicate that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor activity. In one study, a series of substituted thieno[3,2-d]pyrimidines were evaluated for their antiproliferative effects against various cancer cell lines. Notably:
- Compound 12e demonstrated potent activity against SU-DHL-6 (IC50 = 0.55 μM), WSU-DLCL-2 (IC50 = 0.95 μM), and K562 cells (IC50 = 1.68 μM) while showing low toxicity towards HEK293T cells (CC50 = 15.09 μM) .
Enzyme Inhibition
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their ability to inhibit specific enzymes:
- Compounds have been shown to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) , which is crucial in steroid metabolism. Some derivatives exhibited moderate inhibition rates (36% and 25% at 1 μM) .
- Additionally, these compounds may act as inhibitors of cyclic adenosine monophosphate (cAMP) phosphodiesterase , which is relevant for various signaling pathways in cells .
Cholinesterase Inhibition
Another area of investigation has been the effect of thieno[3,2-d]pyrimidine derivatives on acetylcholinesterase (AChE) activity. Some compounds demonstrated promising inhibitory effects on AChE isoforms, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antitumor Efficacy
In a controlled study involving multiple cancer cell lines, the compound's ability to induce apoptosis was assessed. The results showed that higher concentrations led to significant morphological changes in lymphoma cells and reduced cell migration capabilities.
Case Study 2: Enzyme Interaction
Molecular docking studies revealed that certain thieno[3,2-d]pyrimidine derivatives fit well into the active sites of targeted enzymes, providing insights into their mechanism of action and supporting the observed biological activities .
Data Tables
| Compound | Target Cell Line | IC50 (μM) | CC50 (μM) | Inhibition (%) |
|---|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | 15.09 | - |
| 12e | WSU-DLCL-2 | 0.95 | - | - |
| 12e | K562 | 1.68 | - | - |
| Compound A | AChE Isoform G1 | - | - | Mixed inhibition |
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis involves multi-step reactions starting from thieno[3,2-d]pyrimidin-4-one precursors. A typical route includes:
Core formation : Cyclocondensation of substituted thioureas with α,β-unsaturated ketones under acidic conditions.
Functionalization : Introduction of the 4-methylphenyl and [(4-methylphenyl)methyl]sulfanyl groups via nucleophilic substitution or thiol-ether coupling.
Optimization strategies :
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Control temperature (60–80°C) to minimize side reactions like over-oxidation .
- Employ catalysts such as KCO for efficient thiol-alkylation .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve purity (>95%) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?
Answer:
| Technique | Application | Key Insights |
|---|---|---|
| 1H/13C NMR | Confirm substituent positions and purity | Aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm) validate substituent integration . |
| IR Spectroscopy | Identify S–C and C=O bonds | Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C–S stretch) . |
| X-ray Crystallography | Resolve 3D conformation | Planar thienopyrimidine core with dihedral angles <10° between fused rings . |
Advanced: How can structure-activity relationship (SAR) studies evaluate substituent impact on biological activity?
Answer:
Methodology :
Systematic substitution : Synthesize analogs with variations at the 2-sulfanyl and 3-aryl positions (e.g., halogens, electron-withdrawing groups) .
In vitro assays : Test inhibition of kinases (e.g., EGFR, VEGFR) or anti-inflammatory targets (COX-2) to quantify IC values .
Computational docking : Use AutoDock Vina to predict binding affinities to enzymatic active sites (e.g., ATP-binding pockets) .
Key finding : Bulkier 2-sulfanyl groups (e.g., benzyl vs. methyl) enhance hydrophobic interactions but may reduce solubility .
Advanced: What strategies resolve contradictions in reported biological activities across analogs?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Purity discrepancies : Use HPLC-MS to verify compound purity (>98%) and exclude batch-specific impurities .
- Target promiscuity : Perform selectivity profiling against related enzymes (e.g., 50-kinase panel) to identify off-target effects .
- Solubility factors : Compare activities in DMSO vs. PEG formulations to assess bioavailability artifacts .
Advanced: How to computationally model interactions with enzymatic targets?
Answer:
Molecular docking : Generate 3D conformers (Open Babel) and dock into target PDB structures (e.g., 1M17 for EGFR) using Glide SP/XP scoring .
Molecular dynamics (MD) : Simulate ligand-protein complexes (GROMACS) for 100 ns to assess binding stability (RMSD <2 Å) .
Free energy calculations : Use MM-GBSA to predict ΔG and correlate with experimental IC values .
Basic: What in vitro screening approaches assess pharmacological potential?
Answer:
| Assay | Protocol | Relevance |
|---|---|---|
| Cytotoxicity (MTT) | Incubate with HeLa or HEK293 cells for 48h; measure IC | Prioritize compounds with IC <10 μM . |
| Enzyme inhibition | Pre-incubate with target enzyme (e.g., COX-2) and substrate (arachidonic acid); quantify product via HPLC . | Identify inhibitors with >50% activity at 1 μM. |
| Membrane permeability (PAMPA) | Measure compound diffusion across artificial lipid membranes; predict blood-brain barrier penetration . |
Advanced: What challenges arise in achieving regioselectivity during synthesis?
Answer:
- Competitive alkylation : The thienopyrimidine core has multiple reactive sites (N1, N3). Use bulky bases (e.g., DBU) to direct substitution to the 2-position .
- Oxidation side reactions : Protect thioether groups with trityl chloride during oxidation steps .
- By-product formation : Optimize stoichiometry (1:1.2 molar ratio of core to sulfanylating agent) to minimize dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
